Field: Biochemistry and Microbiology
Summary of Application: PepA, a glutamyl (aspartyl)-specific aminopeptidase, is an intracellular exopeptidase present in Lactic Acid Bacteria (LAB). LAB are auxotrophic for a number of amino acids and have one of the strongest proteolytic systems to acquit their amino acid requirements .
Methods of Application: The pepA gene from Lactobacillus delbrueckii ssp. lactis DSM 20072 was cloned and characterized after purification .
Results or Outcomes: The enzyme showed promising properties for application, with an optimum pH value of 6.0 and temperature stability after three days, 20°C below the optimum temperature .
Field: Neuroscience
Summary of Application: A novel sulfonylamino compound, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA), selectively potentiates glutamate receptors of the AMPA subtype .
Results or Outcomes: PEPA produced a sevenfold increase in AMPA receptor affinity for glutamate. It was found to be a novel, flop-preferring allosteric modulator of AMPA receptor desensitization at least 100 times more potent than aniracetam .
Field: Material Science
Summary of Application: The water solubility of PEPA-containing polyether was studied by a solubility experiment .
Methods of Application: The influences of the number of carbon atoms in a unit of polyether chain on the fire protection, thermal degradation, and char formation of the fire-resistant coatings were investigated by combustion test, intumescent factor, TG, FTIR, XPS, and SEM .
Field: Environmental Science
Summary of Application: Polyethylene Polyamine (PEPA)-Loaded MCM-41 is used as a potential CO2 sorbent .
Methods of Application: Four additives of ether compounds were separately coimpregnated with PEPA into MCM-41 to prepare the composite chemisorbents for CO2 adsorption .
Results or Outcomes: For 40 wt.% PEPA-loaded MCM-41, the CO2 adsorption capacity and amine efficiency at 60 °C were 1.34 mmol/g and 0.18 mol CO2/mol N, respectively .
Summary of Application: PEPA-functionalized graphene oxide is used for fire safety enhancement of polypropylene .
Field: Swarm Robotics
Summary of Application: Bio-PEPA is used for modelling and analysing collective behaviours in swarm robotics .
Methods of Application: A swarm robotics system can be analysed at two levels: the macroscopic level, to study the collective behaviour of the system, and the microscopic level, to study the robot-to-robot and robot-to-environment interactions .
Results or Outcomes: By using Bio-PEPA, it is possible to model distributed systems and their space-time characteristics in a natural way .
Results or Outcomes: For 40 wt.% PEPA-loaded MCM-41, the CO2 adsorption capacity and amine efficiency at 60 °C were 1.34 mmol/g and 0.18 mol CO2/mol N .
Summary of Application: Poly (vinylphosphonic acid) (PVPA) and polyethylenepolyamine (PEPA) are used as novel intumescent flame retardants to improve the properties of MXene (2D Ti3C2Tx)/poly (vinyl alcohol) (PVA) nanocomposites .
Methods of Application: The flame-retardant properties, thermal stability, and mechanical properties of MXene/PVA nanocomposites were investigated .
PEPA is classified as a sulfonamide and has the molecular formula C₁₆H₁₆F₂N₂O₄S₂. It exhibits a molar mass of approximately 402.43 g/mol. The compound is recognized for its significant potency as an AMPA receptor modulator, being up to 100 times more potent than aniracetam in vitro . Its structure includes a difluorophenoxyacetamide moiety, which contributes to its unique pharmacological properties.
PEPA has been shown to produce memory-enhancing effects in animal models, specifically in rats when administered intravenously. The compound's ability to potentiate AMPA receptor activity suggests potential applications in cognitive enhancement and treatment of neurological disorders . Its selectivity for AMPA receptors makes it an interesting candidate for research into neuropharmacology.
The synthesis of PEPA involves several steps typical of organic chemistry processes. While specific detailed procedures are not widely published, the general approach includes:
These steps highlight the complexity involved in synthesizing PEPA and emphasize the necessity for careful control of reaction conditions to achieve high purity and yield.
PEPA's primary application lies in neuroscience research, particularly in studies related to synaptic plasticity and memory enhancement. Its role as an AMPA receptor positive allosteric modulator makes it valuable for exploring therapeutic strategies for cognitive disorders such as Alzheimer's disease and other forms of dementia . Additionally, due to its chemical properties, PEPA may also find applications in environmental chemistry as an analytical standard for detecting per- and polyfluoroalkyl substances.
Research on PEPA has focused on its interactions with AMPA receptors and other neurotransmitter systems. Studies indicate that PEPA selectively enhances glutamate receptor currents without significant effects on other neurotransmitter systems, suggesting a targeted mechanism of action . Further studies are required to fully elucidate its pharmacokinetics and potential side effects.
Several compounds share structural or functional similarities with PEPA. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Aniracetam | Racetam derivative | Cognitive enhancer; less potent than PEPA |
Perfluoro-2-ethoxypropanoic acid | Perfluoroalkyl substance | Environmental contaminant; different application |
Perfluoro-2-methoxypropanoic acid | Perfluoroalkyl substance | Similar environmental applications |
Uniqueness of PEPA: Unlike other compounds listed, PEPA's specific action as a positive allosteric modulator at AMPA receptors distinguishes it within both pharmacological and environmental contexts. Its ability to enhance cognitive function through modulation rather than direct activation sets it apart from traditional agonists like aniracetam.